molecular formula C16H21BrClNO4 B1455632 N-bis-Boc-4-bromo-2-chloroaniline CAS No. 1314987-48-8

N-bis-Boc-4-bromo-2-chloroaniline

Cat. No. B1455632
M. Wt: 406.7 g/mol
InChI Key: OWUPQDPIERQERF-UHFFFAOYSA-N
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Description

N-bis-Boc-4-bromo-2-chloroaniline is a chemical compound with the linear formula C16H21BrClNO4 . It is a 2-bromo-4-substituted aniline that can be prepared from 4-chloroaniline via electrophilic bromination .


Synthesis Analysis

The synthesis of N-bis-Boc-4-bromo-2-chloroaniline involves the electrophilic bromination of 4-chloroaniline . The exact synthesis process for N-bis-Boc-4-bromo-2-chloroaniline is not detailed in the search results.


Molecular Structure Analysis

The N-bis-Boc-4-bromo-2-chloroaniline molecule contains a total of 44 bonds. There are 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamates (aromatic), and 1 imide(s) (-thio) .


Physical And Chemical Properties Analysis

N-bis-Boc-4-bromo-2-chloroaniline has a molecular weight of 406.69924 g/mol . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis of Protected Guanidines

N-bis-Boc-4-bromo-2-chloroaniline is instrumental in synthesizing protected guanidines, serving as a precursor for generating stable guanidine derivatives. These derivatives are essential for creating a wide range of guanidine compounds used in medicinal chemistry and as catalysts in organic synthesis. The introduction of Boc-protected guanidines facilitates the selective deprotection and further functionalization of guanidine moieties in complex synthetic pathways (Gers et al., 2003).

Peptide Chemistry

In peptide chemistry, N-bis-Boc-4-bromo-2-chloroaniline is utilized for phosphorylation of hydroxy amino acids, enabling the preparation of protected phosphopeptides. This application is particularly relevant for the synthesis of phosphorylated peptides, which are crucial for studying protein function and signaling pathways in biological systems (Bont et al., 1990).

Metal Mediated Synthesis

The compound also finds application in metal-mediated synthesis, serving as a ligand or a building block in the preparation of complex metallo-organic structures. Such applications highlight the versatility of N-bis-Boc-4-bromo-2-chloroaniline in facilitating the construction of coordination compounds with potential catalytic, magnetic, and electronic properties (Baumann et al., 1989).

Material Science and Catalysis

Further, its role extends to material science and catalysis, where it's involved in the synthesis of novel borylated compounds and materials. For example, it can act as a precursor or an intermediate in the synthesis of boron-containing compounds, which are significant in the development of new materials and catalysts for organic transformations (Segawa et al., 2006).

properties

IUPAC Name

tert-butyl N-(4-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUPQDPIERQERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-bis-Boc-4-bromo-2-chloroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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